2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PROPYL]BUTANAMIDE
Overview
Description
2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PROPYL]BUTANAMIDE is a complex organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its intricate structure, which includes multiple ethyl and butanamide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PROPYL]BUTANAMIDE typically involves the reaction of 2-ethylbutanamide with a suitable propylamine derivative. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to activate the carboxylic acid group of the butanamide, followed by the addition of the propylamine derivative under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PROPYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: New amide derivatives with different substituents
Scientific Research Applications
2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PROPYL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PROPYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-ethylbutanamide
- N-propylpentanamide
- N,3-dimethylhexanamide
Uniqueness
2-ETHYL-N-[3-(2-ETHYLBUTANAMIDO)PROPYL]BUTANAMIDE is unique due to its complex structure, which includes multiple ethyl and butanamide groupsIts ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2-ethyl-N-[3-(2-ethylbutanoylamino)propyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-5-12(6-2)14(18)16-10-9-11-17-15(19)13(7-3)8-4/h12-13H,5-11H2,1-4H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXUYNUDZAEJDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCCNC(=O)C(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.